N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide
CAS No.: 863594-68-7
Cat. No.: VC7573383
Molecular Formula: C13H11N3O2S2
Molecular Weight: 305.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863594-68-7 |
|---|---|
| Molecular Formula | C13H11N3O2S2 |
| Molecular Weight | 305.37 |
| IUPAC Name | N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)19-12/h2-8,16H,1H3 |
| Standard InChI Key | BQOIXNCLWRPSIM-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (molecular formula: C₁₃H₁₁N₃O₂S₂) consists of three primary components:
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Thiazolo[5,4-b]pyridine core: A bicyclic system comprising a pyridine ring fused with a thiazole moiety, where the sulfur atom occupies position 1 and the nitrogen atom position 3 of the thiazole ring .
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Para-substituted phenyl group: Attached to the thiazolo-pyridine system at the 2-position, creating a planar aromatic scaffold.
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Methanesulfonamide linker: A sulfonamide group (-SO₂NH₂) connected to the phenyl ring via a methylene bridge.
The SMILES notation for this compound is O=S(=O)(C)Nc1ccc(-c2nc3cccnc3s2)cc1, reflecting its connectivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | |
| Molecular Weight | 305.4 g/mol | |
| Hydrogen Bond Donors | 1 (NH of sulfonamide) | |
| Hydrogen Bond Acceptors | 5 (2 × O, 3 × N) | |
| Rotatable Bonds | 3 | Calculated |
Synthetic Methodologies
Core Heterocycle Construction
The thiazolo[5,4-b]pyridine system is typically synthesized via Smiles rearrangement or cyclocondensation reactions. A representative protocol involves:
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Nucleophilic substitution: Reacting 2-chloro-3-nitropyridine with a sulfur-containing binucleophile (e.g., triazole-5-thiol) in the presence of a base (e.g., K₂CO₃) .
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Smiles rearrangement: Intramolecular S→N aryl migration under basic conditions to form the thiazolo-pyridine core .
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Nitro group displacement: Substitution of the nitro group with an amine or other nucleophiles to install functional handles .
Sulfonamide Installation
The methanesulfonamide group is introduced via sulfonyl chloride coupling:
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Boc protection: Intermediate amines (e.g., 4-aminophenyl derivatives) are protected using tert-butoxycarbonyl (Boc) groups .
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Sulfonylation: Reaction with methanesulfonyl chloride (CH₃SO₂Cl) in dichloromethane or THF, catalyzed by triethylamine .
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Deprotection: Acidic removal of Boc groups (e.g., using HCl/dioxane) yields the final sulfonamide .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazolo-pyridine formation | K₂CO₃, DMF, 80°C, 12 h | 45–60% | |
| Sulfonylation | CH₃SO₂Cl, Et₃N, DCM, 0°C→RT | 70–85% | |
| Deprotection | 4M HCl/dioxane, RT, 2 h | >90% |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to the hydrophobic thiazolo-pyridine and phenyl groups; logP ≈ 2.1 (predicted) .
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Stability: Resists hydrolysis under physiological pH (4–8) but may degrade under strong acidic/basic conditions .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, pyridine-H), 8.15 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, phenyl-H), 3.21 (s, 3H, SO₂CH₃) .
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IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1550 cm⁻¹ (C=N stretch) .
Pharmacological Insights
Target Engagement
Structural analogs of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide exhibit:
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Muscarinic receptor antagonism: IC₅₀ values of 111 nM for M₅ receptor inhibition, attributed to sulfonamide-thiazolo-pyridine interactions with hydrophobic binding pockets .
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Enzyme inhibition: Moderate activity against carbonic anhydrase isoforms (Ki ≈ 50–200 nM) due to sulfonamide-Zn²+ coordination .
Structure-Activity Relationships (SAR)
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Sulfonamide substituents: Methyl groups enhance metabolic stability compared to bulkier alkyl chains .
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Thiazolo-pyridine substitution: Electron-withdrawing groups at the 5-position improve receptor affinity but reduce solubility .
Analytical Characterization
Chromatographic Methods
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